2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Overview
Description
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound extracted from patent WO2002030860A2, compound example II-9 . It can be used for the research of cardiovascular diseases, dysproteinemias, dyslipidemias, and glucose metabolism disorders .
Synthesis Analysis
The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid involves the use of Tosylmethyl isocyanide and ethyl-2,2-dimethyl-7-bromoheptanoate .Molecular Structure Analysis
The molecular formula of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is C19H34O5 .Physical And Chemical Properties Analysis
The molecular weight of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is 342.5 g/mol . It has a density of 1.042±0.06 g/cm3 . The boiling point is predicted to be 524.0±35.0℃ . The melting point is 82 – 83℃ .Scientific Research Applications
Molecular Mechanisms and Metabolic Effects
- Application in Metabolic Syndrome and Cardiovascular Disease : 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, also known as ETC-1002, is being investigated for its potential in treating dyslipidemia and other cardio-metabolic risk factors. This compound activates AMP-activated protein kinase and inhibits ATP-citrate lyase, thereby affecting lipid and carbohydrate metabolism. It has shown promise in reducing circulating lipoproteins, hepatic lipids, body weight, and improving glycemic control in preclinical models, suggesting potential benefits for patients with metabolic syndrome and cardiovascular diseases (Pinkosky et al., 2013).
Clinical Trials and Safety Assessments
- Clinical Evaluation in Type 2 Diabetes and Hypercholesterolemia : ETC-1002 has undergone clinical trials for its efficacy in lowering low-density lipoprotein-cholesterol (LDL-C) in patients with type 2 diabetes mellitus and hypercholesterolemia. The trials demonstrated a significant reduction in LDL-C and other lipids, along with improvements in high-sensitivity C-reactive protein, without adverse effects on glycemic control, indicating its potential as a safe and effective therapy for this patient population (Gutierrez et al., 2014).
Biochemical and Pharmacological Properties
- Inhibition of Atherosclerosis and Metabolic Dysregulation : Research has shown that ETC-1002 can prevent diet-induced metabolic dysregulation, inflammation, and atherosclerosis in animal models. It targets the liver, where its metabolite inhibits the synthesis of sterols and fatty acids, primarily through the inhibition of hepatic ATP-citrate lyase. These findings reinforce the potential of ETC-1002 in treating conditions related to metabolic syndrome and atherosclerosis (Samsoondar et al., 2015).
properties
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
CAS RN |
413624-71-2 | |
Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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